molecular formula C10H12ClN3O2 B1493263 Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate CAS No. 2098133-13-0

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

Cat. No. B1493263
CAS RN: 2098133-13-0
M. Wt: 241.67 g/mol
InChI Key: SBIQXNXNAVXQCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate: has been utilized in the synthesis of novel triazole-pyrimidine hybrids . These compounds have shown promising results as neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their efficacy in reducing neuronal death, which is a key factor in the treatment of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as in cases of ischemic stroke and traumatic brain injury .

Pharmacological Research

In pharmacology, this compound has been part of the design and synthesis of various derivatives that exhibit significant biological activities. These activities include antiviral, anticancer, antioxidant, and antimicrobial properties . The derivatives have been tested in various models, including human microglia and neuronal cell models, to assess their potential therapeutic applications .

Biochemical Studies

The compound serves as a building block in biochemical research, particularly in the study of enzyme inhibition and receptor binding . It has been used to develop inhibitors that can modulate biochemical pathways, which is crucial in understanding and treating various diseases.

Medicinal Chemistry

In medicinal chemistry, Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a precursor in the synthesis of compounds with potential medicinal properties . It is involved in creating new molecules that can be tested for a wide range of therapeutic effects, including anti-inflammatory and analgesic activities .

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to create complex molecules through various chemical reactions . Its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is of particular importance.

Chemical Engineering

In the field of chemical engineering, the compound is relevant for its role in process development and optimization . It is used in the scaling up of chemical processes from the laboratory to industrial levels, ensuring that the synthesis of valuable chemicals is efficient and cost-effective.

Analytical Chemistry

Lastly, in analytical chemistry, Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is used as a standard or reference compound in various analytical techniques . It helps in the development of new methods for the detection and quantification of chemical substances.

properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-14(6-7)8-3-4-12-10(11)13-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIQXNXNAVXQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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